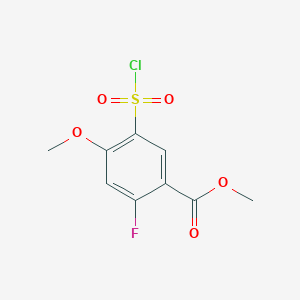

Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate

Description

Properties

IUPAC Name |

methyl 5-chlorosulfonyl-2-fluoro-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO5S/c1-15-7-4-6(11)5(9(12)16-2)3-8(7)17(10,13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATHIWGAMVPUCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C(=O)OC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate typically involves the chlorosulfonation of methyl 2-fluoro-4-methoxybenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

Reduction Reactions: Lithium aluminum hydride is commonly used as a reducing agent, and the reaction is carried out in anhydrous ether.

Oxidation Reactions: Potassium permanganate is used as an oxidizing agent, and the reaction is carried out in an aqueous medium.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Carboxylic Acids: Formed by the oxidation of the methoxy group.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Substitution Effects

Methyl 4-(chlorosulfonyl)-2-methoxybenzoate

- Structure : Chlorosulfonyl group at position 4, methoxy at position 2.

- Key Differences :

Data :

Property Value Molecular Formula C₉H₉ClO₅S Molecular Weight 264.69 g/mol CAS Number 1581266-78-5

Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate

- Structure : Chlorine at position 2, fluorine at position 4.

- Applications: Used in pesticide synthesis due to enhanced hydrolytic stability compared to fluorine analogs .

Data :

Property Value Molecular Formula C₈H₅Cl₂FO₄S Molecular Weight 287.1 g/mol CAS Number 1154155-49-3

Functional Group Modifications

Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate

- Structure : Hydroxyl (-OH) at position 2 instead of fluorine.

- Reactivity: Prone to oxidation and ester hydrolysis under basic conditions, unlike the fluorine-substituted target compound .

Data :

Property Value Molecular Formula C₈H₇ClO₆S Molecular Weight 266.66 g/mol CAS Number 60638-81-5

Methyl 5-bromo-4-fluoro-2-methoxybenzoate

- Structure : Bromine replaces the chlorosulfonyl group at position 5.

- Key Differences :

Data :

Property Value Molecular Formula C₉H₇BrFO₃ Molecular Weight 278.06 g/mol CAS Number 1193162-25-2

Heterocyclic Analogues

Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate

- Structure : Thiophene ring replaces benzene, with methyl at position 4.

- Key Differences :

Data :

Property Value Molecular Formula C₇H₇ClO₄S₂ Molecular Weight 254.71 g/mol CAS Number 423768-46-1

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate | C₉H₇ClFO₅S | 281.67 | Not provided | 5-SO₂Cl, 2-F, 4-OCH₃ |

| Methyl 4-(chlorosulfonyl)-2-methoxybenzoate | C₉H₉ClO₅S | 264.69 | 1581266-78-5 | 4-SO₂Cl, 2-OCH₃ |

| Methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate | C₈H₅Cl₂FO₄S | 287.1 | 1154155-49-3 | 5-SO₂Cl, 2-Cl, 4-F |

| Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | C₈H₇ClO₆S | 266.66 | 60638-81-5 | 5-SO₂Cl, 2-OH |

Biological Activity

Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate is an interesting compound in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 303.75 g/mol. The compound features a chlorosulfonyl group, which enhances its reactivity and potential interactions with biological targets. The presence of a fluorine atom and a methoxy group further contributes to its unique chemical properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The chlorosulfonyl moiety can facilitate the formation of covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of cellular pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines. For example, it has been tested against breast cancer cell lines such as MCF-7, showing promising results.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 12.5 | |

| Doxorubicin | MCF-7 (breast cancer) | 0.5 |

Antiviral Properties

In addition to its anticancer effects, this compound has shown potential antiviral activity. Studies suggest it may inhibit viral replication by targeting viral enzymes or host cell receptors, although specific mechanisms remain under investigation.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the sulfonyl group have been explored to improve anticancer efficacy:

Case Study: Synthesis of Derivatives

A series of derivatives were synthesized via a copper-catalyzed reaction, leading to enhanced anticancer activity against various cell lines. Notably, one derivative exhibited an IC50 value of 8 µM against MCF-7 cells, indicating improved potency compared to the parent compound.

Comparative Analysis with Similar Compounds

Understanding how structural variations influence biological activity is crucial for drug design. Below is a comparison of this compound with related compounds.

Table 2: Comparison of Similar Compounds

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Chlorosulfonyl and methoxy groups | Anticancer, antiviral |

| Methyl 5-sulfamoyl-2-fluorobenzoate | Sulfamoyl group enhancing solubility | Moderate anticancer activity |

| Methyl 4-chlorobenzoate | Lacks sulfonyl group | Limited biological activity |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate?

- Methodology : A common approach involves sulfonylation of the parent benzoate derivative using chlorosulfonic acid under controlled conditions. For example, analogous sulfonyl chloride synthesis methods (e.g., reacting phenolic groups with ClSO₃H) can be adapted . Additionally, stepwise functionalization (e.g., introducing the methoxy group via alkylation and fluorination via electrophilic substitution) should be optimized using anhydrous solvents like dichloromethane or THF to avoid hydrolysis of the chlorosulfonyl group .

- Key Considerations : Monitor reaction progress via TLC or HPLC to detect intermediates like 5-sulfonyl derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can the purity and structure of this compound be validated?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to confirm substituent positions. The chlorosulfonyl group’s electron-withdrawing effect will downfield-shift adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the exact mass (e.g., calculated for C₉H₇ClFO₅S: ~290.96 g/mol) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the stability and storage requirements for this compound?

- Methodology : The chlorosulfonyl group is moisture-sensitive. Store under inert gas (N₂/Ar) at −20°C in sealed, desiccated containers. Avoid exposure to amines, alcohols, or aqueous environments to prevent hydrolysis .

- Decomposition Risks : Degradation products may include sulfonic acids or disulfides; monitor via periodic NMR or FT-IR for SO₂Cl band (~1370 cm⁻¹) loss .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The chlorosulfonyl moiety acts as a strong electrophile, enabling reactions with nucleophiles (e.g., amines, thiols). For example, in sulfonamide synthesis, reaction with primary amines in dry DMF at 0–5°C yields stable sulfonamides .

- Kinetic Studies : Use in-situ NMR to track reaction rates with varying nucleophiles (e.g., aniline vs. aliphatic amines). Steric hindrance from the methoxy group may slow reactivity at the 4-position .

Q. What strategies mitigate side reactions during coupling with heterocyclic amines?

- Methodology :

- Temperature Control : Conduct reactions at low temperatures (0–10°C) to suppress sulfonic acid formation.

- Protecting Groups : Temporarily protect reactive sites (e.g., methoxy groups) with acetyl or trimethylsilyl groups .

- Catalysis : Use DMAP or pyridine to scavenge HCl, reducing side reactions .

- Case Study : In triazine-based couplings (similar to ), excess amine (1.2–1.5 equiv.) and slow reagent addition improve yields.

Q. How is this compound utilized in synthesizing bioactive intermediates?

- Application Example : The chlorosulfonyl group serves as a precursor for sulfonamide-linked pharmacophores. For instance, coupling with 5-amino-2-chloro-4-fluorobenzoic acid derivatives (e.g., ) can generate kinase inhibitors or antimicrobial agents.

- Optimization : Screen solvents (e.g., DMF vs. acetonitrile) and bases (e.g., K₂CO₃ vs. Et₃N) to maximize regioselectivity at the 5-position .

Q. What analytical methods resolve contradictions in reported spectral data for derivatives?

- Methodology :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations at the B3LYP/6-31G* level).

- Isotopic Labeling : Use deuterated solvents to eliminate signal overlap in NMR .

- X-ray Crystallography : Resolve structural ambiguities (e.g., conformation of the methoxy group) via single-crystal analysis .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Procedure :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.